3-Bromo-5-ethyl-2-fluorobenzaldehyde
Overview
Description
3-Bromo-5-ethyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, ethyl, and fluorine groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethyl-2-fluorobenzaldehyde typically involves the bromination and fluorination of ethylbenzaldehyde derivatives. One common method is the bromination of 5-ethyl-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzaldehyde derivatives.
Reduction: 3-Bromo-5-ethyl-2-fluorobenzyl alcohol.
Oxidation: 3-Bromo-5-ethyl-2-fluorobenzoic acid.
Scientific Research Applications
3-Bromo-5-ethyl-2-fluorobenzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of bioactive compounds and as a building block for molecular probes.
Medicine: In the synthesis of potential drug candidates and pharmacologically active compounds.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethyl-2-fluorobenzaldehyde is primarily based on its reactivity towards nucleophiles and electrophiles. The bromine and fluorine substituents on the benzene ring influence the electron density, making the compound more reactive towards nucleophilic substitution reactions. The aldehyde group is highly electrophilic, allowing it to participate in various addition and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the ethyl group.
2-Bromo-5-fluorobenzaldehyde: Similar structure but with different substitution pattern.
3-Bromo-4-fluorobenzaldehyde: Similar structure but with different substitution pattern.
Uniqueness
3-Bromo-5-ethyl-2-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine substituents along with an ethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-ethyl-2-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMGKCHCYMBTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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